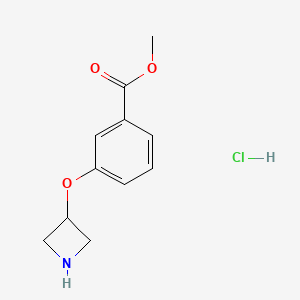

Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(azetidin-3-yloxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVDTGWJSMRKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with azetidine in the presence of a suitable esterification agent such as methanol and a catalyst like hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Azetidine Ring Modifications

The strained four-membered azetidine ring undergoes nucleophilic substitutions and ring-opening reactions under specific conditions:

Nucleophilic Fluorination

Fluorination at the azetidine’s methyl position occurs via sulfonate intermediates. For example:

-

Reagents : Methanesulfonyl chloride, triethylamine, followed by triethylamine trihydrofluoride .

-

Conditions : Dichloromethane (DCM) solvent, 0–25°C.

-

Product : 3-(fluoromethyl)azetidine derivatives (yield: 72–85%) .

Ring-Opening with Amines

The azetidine ring can open via nucleophilic attack by amines:

-

Example : Reaction with benzhydrylamine in ethanol at reflux yields l-benzhydrylazetidine derivatives .

-

Mechanism : Epoxide-like ring strain relief, forming secondary amine products.

Sulfonylation and Displacement

-

Sulfonylation : Treatment with methanesulfonyl chloride forms a mesylate intermediate (e.g., compound 45 in ).

-

Displacement : Cyanide or fluoride ions replace the mesyl group, enabling functional diversification .

Benzoate Ester Transformations

The methyl benzoate group participates in hydrolysis and transesterification:

Acid-Catalyzed Hydrolysis

Transesterification

-

Conditions : 5–15°C, nitrogen atmosphere.

-

Product : Methyl esters from carboxylate precursors (e.g., conversion of compound 20 to 21 in ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Buchwald-Hartwig Amination

-

Conditions : 1,4-dioxane, 80°C, N₂ atmosphere.

-

Application : Coupling with diphenylamine derivatives to form biaryl ethers (e.g., compound 5a in ).

Suzuki-Miyaura Coupling

-

Example : Reaction with 4-iodophenyl derivatives under Pd catalysis .

-

Yield : 60–75% after purification by silica chromatography .

Reduction of Ester to Alcohol

Amidation

-

Conditions : DMF, room temperature.

Comparative Reaction Data

Stability and Side Reactions

-

Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), releasing azetidine and benzoic acid derivatives.

-

Base-Induced Ring Opening : Prolonged exposure to aqueous NaOH (pH > 12) results in azetidine ring cleavage.

Scientific Research Applications

Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzoate moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Structural Overview

This compound consists of a benzoate moiety linked to an azetidine ring through an ether bond. The molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological properties.

Antiviral Properties

Research indicates that compounds with azetidine structures often exhibit significant antiviral activities. For instance, derivatives similar to this compound have shown efficacy against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

- Case Study : A study evaluating biaryl amide derivatives found that modifications at the azetidine ring enhanced antiviral activity against HCV. The structure-activity relationship (SAR) analysis revealed that specific substitutions could improve efficacy significantly .

Anti-inflammatory and Analgesic Effects

This compound is also posited to possess anti-inflammatory and analgesic properties. These effects are likely attributed to the azetidine framework, which has been associated with various pharmacological activities.

- Research Findings : Similar azetidine derivatives have been reported to exhibit anti-inflammatory effects in animal models, suggesting potential therapeutic applications for conditions like arthritis or chronic pain.

The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The azetidine ring may enhance the compound's binding affinity, leading to modulation of biological pathways relevant to its therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride | Similar azetidine and benzoate structure | Different position of ether linkage |

| Methyl 4-amino-3-(methylamino)benzoate | Contains amino groups | Potentially different biological activity |

| Methyl 4-nitro-3-(azetidin-2-yloxy)benzoate | Nitro group substitution | May exhibit different reactivity |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural integrity of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of key functional groups (e.g., azetidine ring protons, ester carbonyl).

- Mass Spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers optimize synthesis routes to achieve high yields of this compound?

- Methodological Answer :

- Esterification : React 3-hydroxybenzoic acid with methanol under acidic catalysis (e.g., HSO) to form methyl 3-hydroxybenzoate.

- Azetidine Coupling : Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to attach the azetidine-3-ol moiety to the benzoate ester.

- Purification : Recrystallize the hydrochloride salt from methanol/ether mixtures to enhance purity .

Q. What handling protocols are critical for minimizing degradation during experiments?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as azetidine derivatives may cause irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent system) to isolate variables.

- Purity Verification : Re-analyze batches using HPLC and NMR to rule out impurities or stereochemical inconsistencies.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl azetidine-3-carboxylate hydrochloride) to identify structure-activity relationships (SAR) .

Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 5°C/min under nitrogen to identify decomposition thresholds .

Q. How can mechanistic studies elucidate the compound’s interaction with enzyme targets (e.g., kinases, esterases)?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) and compare to reference inhibitors (e.g., AChE/BChE-IN-3 hydrochloride).

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes to active sites, guided by crystallographic data of homologous enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.